molecular formula C10H12ClN3O B7827171 2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride

Cat. No.: B7827171
M. Wt: 225.67 g/mol
InChI Key: UZTZNKSVIBDUJS-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride typically involves the condensation of 2-aminobenzamide with ethyl chloroacetate, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can have different biological activities and applications.

Scientific Research Applications

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoethyl-1H-quinazolin-4-one
  • 2-(2-aminoethyl)-1H-indole-4-one
  • 2-(2-aminoethyl)-1H-benzimidazole-4-one

Uniqueness

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and pharmacokinetic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-aminoethyl)-1H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;/h1-4H,5-6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTZNKSVIBDUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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